molecular formula C20H20N2O5 B13049809 Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate

Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate

Cat. No.: B13049809
M. Wt: 368.4 g/mol
InChI Key: KQBNAMVXHRYMOI-KRWDZBQOSA-N
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Description

Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a benzyl group, an amino acid moiety, and an isoindoline-1,3-dione ring, making it a unique and versatile molecule.

Chemical Reactions Analysis

Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

Comparison with Similar Compounds

Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate can be compared with other isoindoline-1,3-dione derivatives, such as:

Biological Activity

Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate, with the CAS number 152338-32-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant effects. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H20N2O5C_{20}H_{20}N_{2}O_{5}, and it has a molecular weight of 368.39 g/mol. The compound features a benzyl group attached to an amino acid derivative, which is linked to a dioxoisoindoline moiety. This unique structure is believed to contribute to its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds in the benzyl amino acid class. For instance, N-benzyl 2-amino acetamides have shown significant anticonvulsant activity in animal models, outperforming traditional medications like phenobarbital . This suggests that this compound may also exhibit similar properties due to structural similarities.

Case Studies and Research Findings

  • Study on Anticonvulsant Activity :
    • A study evaluated the efficacy of various benzyl derivatives in the maximal electroshock seizure (MES) model. Compounds with similar structures demonstrated effective seizure control, with ED50 values indicating potency comparable to established anticonvulsants .
    • Specific derivatives showed a range of activities based on their substituents; electron-withdrawing groups generally enhanced activity while electron-donating groups diminished it .
  • ADME-Tox Properties :
    • Preliminary investigations into the pharmacokinetics of related compounds suggest favorable absorption and metabolism profiles. For example, studies indicated good permeability and metabolic stability in human liver microsomes, which are critical factors for drug development .

Comparative Biological Activity Table

Compound NameCAS NumberMolecular FormulaAnticonvulsant ED50 (mg/kg)Notes
This compound152338-32-4C20H20N2O5TBDPotential anticonvulsant
N-benzyl 2-amino acetamideTBDC12H16N2O13-21Superior to phenobarbital
N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamideTBDC14H16N2O3TBDBroad-spectrum anticonvulsant

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

benzyl (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)oxypentanoate

InChI

InChI=1S/C20H20N2O5/c21-17(20(25)26-13-14-7-2-1-3-8-14)11-6-12-27-22-18(23)15-9-4-5-10-16(15)19(22)24/h1-5,7-10,17H,6,11-13,21H2/t17-/m0/s1

InChI Key

KQBNAMVXHRYMOI-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCON2C(=O)C3=CC=CC=C3C2=O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCON2C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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